3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine” is a heterocyclic compound . It has a molecular weight of 204.03 . The IUPAC name for this compound is 3-bromo-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazine .
Physical and Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Regioselectivity in Electrocyclization
A study by Shawali and Gomha (2002) on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines demonstrates the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones, highlighting the importance of such reactions in creating complex heterocyclic structures with potential applications in medicinal chemistry and material science Regioselectivity in 1,5-electrocyclization.
Biological Activity and Molecular Modeling
El-Reedy and Soliman (2020) explored the synthesis, biological activity, and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines. These compounds were examined for their anti-inflammatory, antibacterial, and antifungal activities, showcasing the potential pharmaceutical applications of such heterocyclic compounds Synthesis, biological activity and molecular modeling study.
Synthesis and Molecular Structure
Research by Hwang et al. (2006) on the synthesis and molecular structure of various triazolo and triazinone derivatives provides valuable data on the structural aspects of these compounds, which can be vital for understanding their reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science Synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one.
Synthesis of Bromo-Substituted Triazines
Ivanov and Koltun (2021) investigated the synthesis and crystal structures of bromo-substituted pyrazolo[5,1-c][1,2,4]triazines, providing insights into the effects of bromine substitution on the structural and possibly electronic properties of such heterocycles. This research can contribute to the understanding of how similar substitutions in compounds like 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine might influence their chemical behavior and applications Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-5-8-7-4-3-10-2-1-9(4)5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKMJWZRFUBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782641-36-4 |
Source
|
Record name | 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.